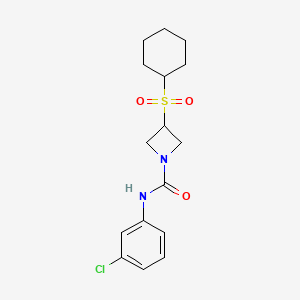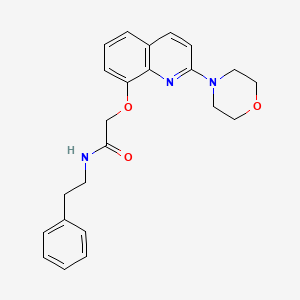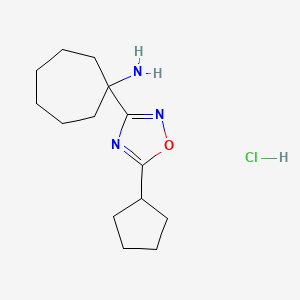![molecular formula C19H18N4O4S B2551187 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537042-95-8](/img/structure/B2551187.png)
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with intriguing structural and chemical properties. It integrates functional groups such as an ethylsulfanyl moiety, a nitrophenyl group, and a tetrahydropyrimidoquinoline core. Its structure allows it to participate in diverse chemical reactions, making it a subject of study in synthetic organic chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple reaction steps, starting with the preparation of intermediates. One common route involves:
The reaction between a suitable quinoline precursor and ethyl sulfide.
Subsequent nitration to introduce the nitro group.
Cyclization to form the tetrahydropyrimidoquinoline skeleton.
These reactions require specific conditions such as controlled temperature, pressure, and the use of catalysts or reagents to ensure the desired product yield.
Industrial Production Methods
While laboratory synthesis is well-documented, industrial-scale production would require optimization of these steps. This often involves:
The use of continuous flow reactors for better control and efficiency.
Scaling up the reaction volumes and concentrations.
Ensuring the purity of reactants and intermediates to achieve high product quality.
化学反应分析
Types of Reactions
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions including:
Oxidation: : This can modify the ethylsulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: : The nitrophenyl group can be reduced to an aminophenyl group under suitable conditions.
Substitution: : Functional groups can be substituted via nucleophilic or electrophilic substitutions, depending on the reaction environment.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Can involve halogenating agents or strong bases like sodium hydride.
Major Products
Depending on the reaction type, major products can include:
Ethyl sulfoxide or sulfone derivatives.
Aminophenyl-substituted compounds.
Various substituted tetrahydropyrimidoquinoline derivatives.
科学研究应用
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing other complex organic molecules.
Biology: : Investigated for its potential biochemical activities and interactions with biological molecules.
Medicine: : Explored for its pharmacological properties, including potential antibacterial or anticancer activities.
Industry: : Studied for applications in material science, potentially contributing to the development of new materials with unique properties.
作用机制
The mechanism by which 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects is complex and varies with its application:
Molecular Targets: : Can interact with enzymes, receptors, or DNA, depending on its chemical environment and modifications.
Pathways Involved: : Its biological activity can involve pathways such as oxidative stress response, DNA intercalation, or receptor binding.
相似化合物的比较
Similar Compounds
2-(methylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : Similar structure but with a methyl instead of an ethyl group.
2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : Differing by the position of the nitro group on the phenyl ring.
2-(ethylsulfanyl)-5-(4-aminophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: : A reduction product with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties
That's quite the fascinating compound! Want to dive even deeper into one of these sections or explore something else?
属性
IUPAC Name |
2-ethylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-6-8-11(9-7-10)23(26)27)15-12(20-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJCKRYJYNBWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2551105.png)


![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2551111.png)
![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)
![Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2551117.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)
![3-{4-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2551124.png)

![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2551126.png)
